9-Phenyl-1-nonanol

Catalog No.
S1910496
CAS No.
3208-26-2
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Phenyl-1-nonanol

CAS Number

3208-26-2

Product Name

9-Phenyl-1-nonanol

IUPAC Name

9-phenylnonan-1-ol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13,16H,1-5,7,10-11,14H2

InChI Key

AAOYEEWVNUXGDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCCCCCCO

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCO

9-Phenyl-1-nonanol (CAS: 3208-26-2) is a long-chain primary alcohol featuring a nine-carbon aliphatic spacer terminated by a phenyl group. This bifunctional structure, with a hydrophilic hydroxyl head and a lipophilic tail combining both aliphatic and aromatic character, makes it a key intermediate in the synthesis of specialty polymers, liquid crystals, and self-assembled monolayers. [1] Its specific C9 chain length is a critical design parameter that directly influences the thermal properties, volatility, and molecular packing behavior of derivative materials, distinguishing it from other shorter or longer-chain phenylalkanols. [2]

Substituting 9-Phenyl-1-nonanol with near analogs like 8-phenyl-1-octanol or 10-phenyl-1-decanol is often unviable due to predictable, yet critical, shifts in material properties. For polymers, a change of even one methylene (-CH2-) unit in the side chain alters the glass transition temperature (Tg), affecting the material's service temperature and mechanical properties. [1] Similarly, in surface science applications, the parity of the alkyl chain (odd vs. even number of carbons) dictates the molecular packing and surface energy of self-assembled monolayers, making odd-chain compounds like 9-phenyl-1-nonanol functionally distinct from their even-chain neighbors. [2] For process-driven applications, differences in boiling points and volatility across the homologous series directly impact handling, reaction conditions, and formulation stability. [3]

Precursor Suitability: Tuning Polymer Glass Transition Temperature (Tg) via Side-Chain Length

When used as a monomer precursor for poly(ω-phenylalkyl methacrylate)s, the nine-carbon chain of 9-phenyl-1-nonanol provides a specific degree of side-chain flexibility that directly controls the final polymer's glass transition temperature (Tg). For poly(n-alkyl methacrylate)s, Tg systematically decreases as the number of carbons (n) in the linear alkyl side-chain increases due to an internal plasticization effect. [REFS-1, REFS-2] While poly(phenyl methacrylate) (n=0) has a high Tg of 134 °C (407 K), the introduction of a flexible alkyl spacer significantly lowers this value. [3] Therefore, poly(9-phenylnonyl methacrylate) is expected to have a Tg lower than a polymer derived from 8-phenyl-1-octanol and higher than one from 10-phenyl-1-decanol, offering a precise intermediate thermal profile.

Evidence DimensionGlass Transition Temperature (Tg) Trend
Target Compound DataProvides a specific Tg intermediate between C8 and C10 analogs.
Comparator Or BaselinePoly(8-phenyl-1-octyl methacrylate) would have a higher Tg; Poly(10-phenyl-1-decyl methacrylate) would have a lower Tg.
Quantified DifferenceSystematic decrease in Tg with each additional -CH2- group in the side chain. [<a href="https://doi.org/10.1016/j.polymer.2020.123207" target="_blank">1</a>]
ConditionsHomologous series of poly(ω-phenylalkyl methacrylate)s.

This allows for the precise engineering of a polymer's service temperature and mechanical properties, a critical factor in selecting a monomer for a specific application.

Processability: Predictable Volatility Control within the Phenylalkanol Homologous Series

As a member of the ω-phenyl-1-alkanol homologous series, the boiling point of 9-phenyl-1-nonanol is higher than its shorter-chain analog, 8-phenyl-1-octanol, and lower than its longer-chain analog, 10-phenyl-1-decanol. This predictable trend is due to the incremental increase in van der Waals forces with each additional methylene group in the alkyl chain. [1] For example, the boiling point of 1-octanol is 195 °C, while the boiling point of 1-nonanol is 215 °C. [2] This principle allows for the selection of 9-phenyl-1-nonanol specifically for processes requiring lower volatility and higher processing temperatures than the C8 analog, without the increased viscosity or potential solubility issues of the C10 analog.

Evidence DimensionBoiling Point
Target Compound DataIntermediate boiling point, providing a balance of volatility and viscosity.
Comparator Or Baseline8-Phenyl-1-octanol (lower boiling point, higher volatility); 10-Phenyl-1-decanol (higher boiling point, lower volatility).
Quantified DifferenceBoiling points in a 1-alkanol homologous series typically increase by ~20 °C per CH2 group. [<a href="https://www.google.com/books/edition/CRC_Handbook_of_Chemistry_and_Physics_85/1GZ2EZzY4dEC" target="_blank">2</a>]
ConditionsConstant atmospheric pressure.

Selecting the correct homolog based on boiling point is crucial for optimizing reaction conditions, minimizing material loss during heating, and ensuring formulation stability.

Surface Science: Non-Interchangeable Molecular Packing in SAMs Due to Odd-Even Effect

In the formation of self-assembled monolayers (SAMs), the parity of the alkyl spacer chain length is a critical determinant of molecular packing and final surface properties. Studies on analogous systems, such as ω-biphenyl-alkanethiols on gold, show that molecules with an odd number of methylene units adopt a fundamentally different, more compact packing structure compared to those with an even number of units. [1] 9-Phenyl-1-nonanol has an odd-numbered (n=9) spacer. Its closest procurement alternatives, 8-phenyl-1-octanol (n=8, even) and 10-phenyl-1-decanol (n=10, even), would therefore form SAMs with a different molecular tilt, packing density, and surface energy. This makes the odd-chain 9-phenyl-1-nonanol non-interchangeable for applications where precise control of surface structure and wettability is required.

Evidence DimensionSAM Molecular Packing Structure
Target Compound DataForms a distinct packing structure characteristic of odd-numbered alkyl chains.
Comparator Or BaselineEven-numbered chains (e.g., from 8-phenyl-1-octanol or 10-phenyl-1-decanol) form a different, less dense packing structure. [<a href="https://pubs.acs.org/doi/10.1021/jp048924o" target="_blank">1</a>]
Quantified DifferenceFor biphenyl-alkanethiols, the area per molecule for even-numbered chains is ~25% larger than for odd-numbered chains. [<a href="https://pubs.acs.org/doi/10.1021/jp048924o" target="_blank">1</a>]
ConditionsSelf-assembled monolayers on a substrate.

For fabricating well-defined surfaces for sensors, electronics, or biomaterials, selecting the correct odd- or even-chain precursor is essential to achieve the desired molecular architecture and function.

Synthesis of Specialty Polymethacrylates with a Targeted Service Temperature

Where a polymer's glass transition temperature (Tg) must be precisely controlled to fall between the values achievable with C8 and C10 phenylalkanol precursors, 9-phenyl-1-nonanol serves as the ideal monomer. Its C9 side chain provides a specific degree of plasticization to tune the final material's thermal and mechanical properties for applications in specialty coatings, adhesives, or optical resins. [1]

Fabrication of Densely Packed Aromatic Self-Assembled Monolayers (SAMs)

For applications in surface engineering requiring a well-ordered aromatic interface with a specific packing density, 9-phenyl-1-nonanol is the correct choice over its even-chain neighbors. The odd-numbered C9 spacer chain promotes a more compact molecular arrangement compared to C8 or C10 analogs, which is critical for creating robust, well-defined surfaces for molecular electronics or biosensor functionalization. [2]

Use as a High-Boiling Point Intermediate in Organic Synthesis

In multi-step syntheses that require a phenylalkanol intermediate to be carried through high-temperature reaction steps, 9-phenyl-1-nonanol offers a lower-volatility alternative to 8-phenyl-1-octanol. This reduces material loss and improves process control, making it a suitable choice for the synthesis of fragrances, specialty surfactants, or liquid crystal components under demanding thermal conditions. [3]

XLogP3

5.6

Wikipedia

9-PHENYL-1-NONANOL

Dates

Last modified: 08-16-2023

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